Dehydroxyamino Oxamflatin Acid
Overview
Description
Dehydroxyamino Oxamflatin Acid is a chemical compound with the molecular formula C17H13NO4S . It contains a total of 37 bonds, including 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound includes 37 bonds in total. These comprise 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis
Dehydroamino acids, which could be related to this compound, exhibit remarkable synthetic flexibility. They readily undergo a number of reactions, such as polar and single-electron additions, transition metal catalyzed cross-couplings, and cycloadditions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 327.4 g/mol. It has a XLogP3-AA value of 2.8, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 5 rotatable bonds. Its exact mass and monoisotopic mass are both 327.05652907 g/mol. It has a topological polar surface area of 91.8 Ų and a heavy atom count of 23 .Scientific Research Applications
Antitumor Activity and Histone Deacetylase Inhibition
Dehydroxyamino Oxamflatin Acid, known as Oxamflatin, exhibits significant antitumor activity. It induces transcriptional activation of certain genes and morphological reversion in various transformed cell lines. This is primarily due to its role as a histone deacetylase (HDAC) inhibitor. By inhibiting HDAC, Oxamflatin causes an accumulation of acetylated histone species, altering the expression of genes regulating cell morphology and the cell cycle. These changes are responsible for its antitumor activity, morphological change, and cell cycle arrest induced by Oxamflatin (Kim et al., 1999).
Antimalarial Potential
Oxamflatin has shown potential in antimalarial research, particularly in inhibiting Plasmodium falciparum lactate dehydrogenase (pfLDH). This enzyme is a key component in the energy generation of malarial parasites, making it a significant target for antimalarial drugs. Studies have found that certain oxamic acid derivatives, closely related to Oxamflatin, demonstrate activities against pfLDH, suggesting that derivatives of Oxamflatin may be potential antimalarial agents (Choi et al., 2007).
Enhanced Nuclear Reprogramming
Oxamflatin significantly improves nuclear reprogramming in various biomedical applications. For instance, it has shown to improve the quality and in vitro development of bovine somatic cell nuclear transfer (SCNT) embryos. By modifying epigenetic status and gene expression, Oxamflatin increases blastocyst quality and enhances the nuclear reprogramming and developmental potential of SCNT embryos (Su et al., 2011).
Neuroprotective Properties
Oxamflatin has been identified as having antioxidant and antihypoxic properties, making it a potential neuroprotective drug. It has been found to activate transcription factors that trigger genetic programs for defense against hypoxia and oxidative stress, which are critical in neuroprotective strategies (Poloznikov et al., 2016).
Cytostatic Effects in Cancer Treatment
Studies have demonstrated that Oxamflatin has strong cytostatic effects in ovarian cancer cell lines. It induces morphological changes and decreases cell viability, making it a candidate for further research in cancer treatment. Oxamflatin has been shown to alter the expression of genes related to cell proliferation and apoptosis, providing insights into its potential therapeutic applications in oncology (Wang et al., 2016).
Mechanism of Action
Target of Action
Dehydroxyamino Oxamflatin Acid, also known as Oxamflatin, is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . This action is crucial because DNA expression is regulated by acetylation and de-acetylation .
Mode of Action
Oxamflatin interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an accumulation of acetylated histone species within the cell . The acetylation of histones loosens the DNA structure, allowing for increased gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Oxamflatin is the histone acetylation pathway . By inhibiting HDAC activity, Oxamflatin prevents the removal of acetyl groups from histones . This action results in an increase in acetylated histones, which can lead to changes in gene expression .
Pharmacokinetics
The compound’s ability to inhibit the growth of various mouse and human cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of HDAC activity by Oxamflatin has several molecular and cellular effects. It leads to drastic changes in cell morphology and can inhibit DNA synthesis and cell proliferation . Additionally, Oxamflatin can induce morphological changes in certain cancer cell lines and decrease cell viability . At the molecular level, Oxamflatin has been shown to downregulate the expression of c-Myc, CDK4, E2F1, and the phosphorylation levels of Rb protein, while upregulating p21 .
Biochemical Analysis
Biochemical Properties
It is known that it is an intermediate in the synthesis of Oxamflatin, which is a cell-permeable and potent HDAC inhibitor with antitumor effect.
Cellular Effects
The cellular effects of Dehydroxyamino Oxamflatin Acid are not well-studied. Oxamflatin, a compound synthesized from this compound, has been shown to have significant effects on cells. Oxamflatin can inhibit intracellular HDAC activity, leading to the accumulation of acetylated histone species . It can also induce morphological changes in ovarian cancer cell lines, decrease cell viability, and significantly inhibit DNA synthesis and cell proliferation .
Molecular Mechanism
Oxamflatin, a compound synthesized from this compound, is known to be a potent HDAC inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . Oxamflatin’s ability to inhibit HDAC activity leads to the accumulation of acetylated histone species .
Properties
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBHEINNBFZEII-LFYBBSHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442895 | |
Record name | Dehydroxyamino Oxamflatin Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151720-90-0 | |
Record name | Dehydroxyamino Oxamflatin Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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